molecular formula C13H15Cl2NO3 B3925880 2-(2,4-dichlorophenoxy)-1-morpholin-4-ylpropan-1-one

2-(2,4-dichlorophenoxy)-1-morpholin-4-ylpropan-1-one

Cat. No.: B3925880
M. Wt: 304.17 g/mol
InChI Key: ZEKQJHZGLRWWOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-1-morpholin-4-ylpropan-1-one is a synthetic organic compound that belongs to the class of phenoxy herbicides. It is structurally characterized by the presence of a dichlorophenoxy group and a morpholine ring attached to a propanone backbone. This compound is primarily used in agricultural settings as a herbicide to control broadleaf weeds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-1-morpholin-4-ylpropan-1-one typically involves the following steps:

    Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by chlorinating phenoxyacetic acid in the presence of a suitable chlorinating agent such as thionyl chloride.

    Condensation Reaction: The 2,4-dichlorophenoxyacetic acid is then reacted with morpholine in the presence of a dehydrating agent like phosphorus oxychloride to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity of the final product. The process involves continuous monitoring and optimization of reaction parameters to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-1-morpholin-4-ylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atoms in the dichlorophenoxy group can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Formation of 2-(2,4-dichlorophenoxy)propanoic acid.

    Reduction: Formation of 2-(2,4-dichlorophenoxy)-1-morpholin-4-ylpropan-1-ol.

    Substitution: Formation of 2-(2,4-dihydroxyphenoxy)-1-morpholin-4-ylpropan-1-one.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-1-morpholin-4-ylpropan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of herbicide action and degradation.

    Biology: Investigated for its effects on plant growth and development.

    Medicine: Explored for potential therapeutic applications due to its structural similarity to certain bioactive molecules.

    Industry: Utilized in the formulation of herbicidal products for agricultural use.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-1-morpholin-4-ylpropan-1-one involves its interaction with plant hormonal pathways. It mimics the action of natural plant hormones, leading to uncontrolled growth and ultimately the death of the target weeds. The compound primarily targets the auxin receptors in plants, disrupting normal cellular processes and causing growth abnormalities.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorophenoxyacetic acid: A widely used herbicide with a similar structure but lacks the morpholine ring.

    2-(2,4-dichlorophenoxy)propanoic acid: Another herbicide with a similar phenoxy group but different side chains.

Uniqueness

2-(2,4-dichlorophenoxy)-1-morpholin-4-ylpropan-1-one is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature enhances its herbicidal activity and selectivity compared to other similar compounds.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-morpholin-4-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO3/c1-9(13(17)16-4-6-18-7-5-16)19-12-3-2-10(14)8-11(12)15/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKQJHZGLRWWOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCOCC1)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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